
1-Methyl-4-octylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-octylpyridin-1-ium iodide is a quaternary ammonium salt derived from pyridine This compound is characterized by the presence of a methyl group at the nitrogen atom and an octyl group at the fourth position of the pyridine ring, with iodide as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-4-octylpyridin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 4-octylpyridine with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone under reflux conditions. The reaction proceeds as follows:
4-Octylpyridine+Methyl Iodide→1-Methyl-4-octylpyridin-1-ium Iodide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-octylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Complexation Reactions: It can form complexes with metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium chloride, sodium bromide, and sodium hydroxide. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are used in aqueous or alcoholic solutions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction: The products depend on the specific redox reaction and conditions.
Complexation: Metal complexes with varying stoichiometries and coordination geometries.
Aplicaciones Científicas De Investigación
1-Methyl-4-octylpyridin-1-ium iodide has diverse applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst and in the synthesis of ionic liquids.
Biology: The compound is studied for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Research is ongoing into its potential as an anticancer agent and its role in targeted therapy.
Industry: It is used in the formulation of surfactants, lubricants, and as an additive in electrochemical applications.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-octylpyridin-1-ium iodide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-4-phenylpyridin-1-ium iodide
- 1-Methyl-4-ethylpyridin-1-ium iodide
- 1-Methyl-4-butylpyridin-1-ium iodide
Uniqueness
1-Methyl-4-octylpyridin-1-ium iodide is unique due to its longer alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane interaction. This makes it particularly useful in applications requiring strong surfactant properties and membrane disruption capabilities.
Propiedades
Número CAS |
136089-42-4 |
|---|---|
Fórmula molecular |
C14H24IN |
Peso molecular |
333.25 g/mol |
Nombre IUPAC |
1-methyl-4-octylpyridin-1-ium;iodide |
InChI |
InChI=1S/C14H24N.HI/c1-3-4-5-6-7-8-9-14-10-12-15(2)13-11-14;/h10-13H,3-9H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
MDRZKVPQDXDGBD-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCC1=CC=[N+](C=C1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)
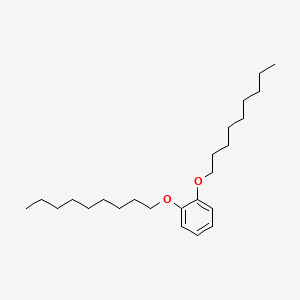

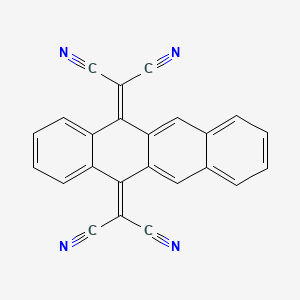
![N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide](/img/structure/B14282129.png)
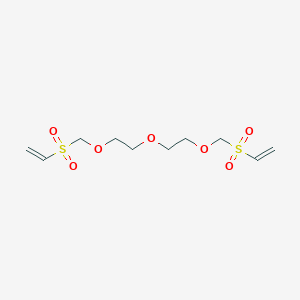
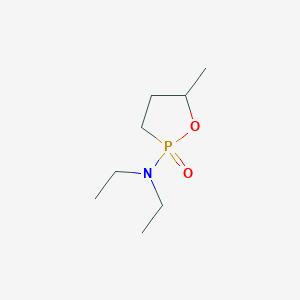
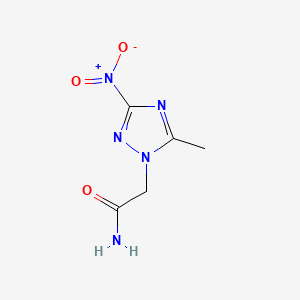
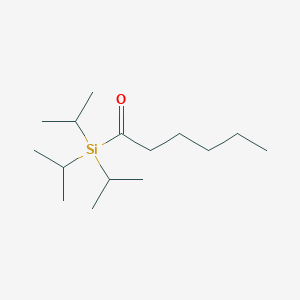
![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)
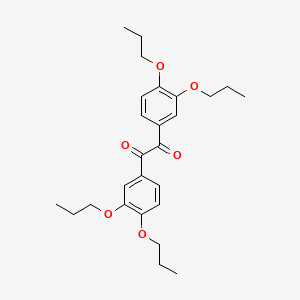

![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)

